molecular formula C22H30N2O4S B10878501 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(propylsulfonyl)piperazine

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(propylsulfonyl)piperazine

Cat. No.: B10878501
M. Wt: 418.6 g/mol
InChI Key: RNXFLBIJMMBSNH-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(propylsulfonyl)piperazine is a chemical compound with the molecular formula C₁₉H₂₄N₂O₂. It belongs to the class of piperazine derivatives and exhibits interesting pharmacological properties. The compound’s structure consists of a piperazine ring substituted with a benzyloxy group and a propylsulfonyl group, as well as a methoxybenzyl moiety .

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the following:

    Benzyloxylation of 4-Methoxybenzylamine:

    Piperazine Ring Formation:

Industrial Production:: Industrial-scale production methods may vary, but the principles remain consistent with the synthetic routes described above.

Chemical Reactions Analysis

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(propylsulfonyl)piperazine can participate in various chemical reactions:

    Oxidation: The benzyloxy group can be oxidized to the corresponding benzoic acid.

    Reduction: Reduction of the sulfonyl group may yield the corresponding sulfonamide.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or other functional groups.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

Major products formed from these reactions include benzoic acid derivatives, sulfonamides, and substituted piperazines.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and pharmacological properties.

    Neuroscience: Investigations into its effects on neurotransmitter systems.

    Anticancer Research: Studies on its cytotoxicity and potential as an anticancer agent.

    Chemical Biology: Probing its interactions with biological macromolecules.

Mechanism of Action

The precise mechanism by which 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(propylsulfonyl)piperazine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While there are no direct analogs, researchers may compare this compound with related piperazine derivatives, emphasizing its unique features.

Properties

Molecular Formula

C22H30N2O4S

Molecular Weight

418.6 g/mol

IUPAC Name

1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-propylsulfonylpiperazine

InChI

InChI=1S/C22H30N2O4S/c1-3-15-29(25,26)24-13-11-23(12-14-24)17-20-9-10-21(27-2)22(16-20)28-18-19-7-5-4-6-8-19/h4-10,16H,3,11-15,17-18H2,1-2H3

InChI Key

RNXFLBIJMMBSNH-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3

Origin of Product

United States

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